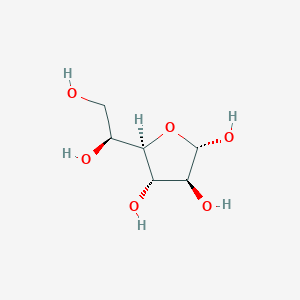

beta-L-galactofuranose

Description

Structure

3D Structure

Properties

CAS No. |

41846-88-2 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m0/s1 |

InChI Key |

AVVWPBAENSWJCB-XKTQNOIPSA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Role of Beta L Galactofuranose in Microbial Pathogenesis and Physiology

Contribution to Microbial Cell Wall and Surface Architecture

The structural integrity and surface characteristics of many microbes are heavily reliant on glycoconjugates containing beta-L-galactofuranose. This sugar is a key component of various cell wall polymers and surface-exposed molecules that are vital for the microbe's survival and interaction with its environment.

In fungi, particularly in species like Aspergillus fumigatus, this compound is a major constituent of galactomannan (B225805), a polysaccharide that is either covalently linked to the cell wall's β-1,3-glucan core or anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor. nih.govoup.comnih.gov This galactomannan, rich in β-(1→5)-linked galactofuranosyl residues, is also a secreted molecule. nih.govoup.com In the pathogenic fungus Fonsecaea pedrosoi, the N-linked polysaccharide moiety of a cell wall glycoprotein (B1211001) consists of a backbone of β-1,6-linked galactofuranose. nih.govoup.com The absence of galactofuranose in fungal mutants often leads to impaired cell wall function and morphological abnormalities. oup.com

In bacteria, this compound is found in lipopolysaccharides (LPS), specifically in the O-antigen portion of some Gram-negative bacteria. nih.gov In mycobacteria, the cell wall contains arabinogalactan (B145846), a complex polymer where a linear galactan chain is composed of approximately 30 alternating β-D-Galf-(1→5) and β-D-Galf-(1→6) residues. nih.gov This arabinogalactan is essential for the viability and structural integrity of the mycobacterial cell wall. nih.gov

Involvement in Host-Pathogen Interactions and Microbial Virulence Mechanisms

The presence of this compound on the microbial surface is a critical factor in the pathogenesis of many infectious diseases. It mediates a range of interactions with the host, from initial adhesion to the modulation of the host's immune response.

Microbial Adhesion and Cellular Invasion Processes

This compound-containing glycoconjugates can act as adhesins, facilitating the attachment of microbes to host cells, a crucial first step in infection. In the protozoan parasite Trypanosoma cruzi, the insect-dwelling epimastigote forms possess surface glycoproteins called Gp35/50 kDa mucins. nih.gov A branched, galactofuranose-containing trisaccharide on these mucins has been identified as a major determinant for the parasite's adhesion to the rectal ampoule of the triatomine vector, a critical step for its differentiation into the infective metacyclic forms. nih.gov

In the case of the fungus Aspergillus fumigatus, the absence of galactofuranose leads to an unmasking of the underlying mannan (B1593421) layer on the cell surface. nih.gov This exposure results in increased adhesion of the fungal mycelia to both inert surfaces and epithelial respiratory cells, suggesting that galactofuranose can modulate the adhesive properties of the fungal surface. nih.gov

Modulation of Host Cell Recognition and Immune Responses

Since this compound is absent in mammals, it is recognized as a foreign molecule by the host immune system, making it a pathogen-associated molecular pattern (PAMP). nih.gov This recognition can trigger an immune response. For instance, sera from patients with Chagas disease have been shown to react with this compound-containing galactomannans from fungi, indicating a cross-reactive immune response. oup.commdpi.com

In Leishmania major, terminal residues of β-d-Galf present in glycosylinositol phospholipid 1 (GIPL-1) are recognized by a macrophage receptor, which is involved in the parasite's invasion of these host cells. asm.orgnih.gov This interaction highlights the role of this compound in mediating host cell recognition and subsequent internalization of the parasite. asm.orgnih.gov The specific recognition of these microbial glycans by the host immune system underscores their importance as immunomodulatory molecules.

Impact on Microbial Growth, Morphogenesis, and Survival

The biosynthesis of this compound is often linked to the normal growth, development, and survival of pathogenic microbes. In fungi, a deficiency in galactofuranose synthesis leads to significant morphological changes, including aberrant hyphal branching and reduced radial growth. nih.govoup.com These mutants also exhibit increased sensitivity to drugs and osmotic stress, indicating a compromised cell wall integrity. nih.govoup.com In Aspergillus oryzae, deletion of the gene responsible for UDP-galactopyranose mutase, an enzyme essential for galactofuranose synthesis, suppresses mycelial elongation, highlighting the importance of galactofuranose-containing glycans for cell wall integrity. frontiersin.org

The impact on virulence, however, can be variable. In Leishmania major, galactofuranose-deficient mutants showed only an initial delay in the onset of infection, while in Leishmania mexicana, infectivity was not attenuated. nih.gov Conversely, in Trypanosoma cruzi, strains containing galactofuranose were found to be less infectious than those expressing galactopyranose. nih.gov In Aspergillus fumigatus, the absence of galactofuranose leads to a moderate reduction in mycelial growth. nih.gov

Specific Pathogen Research Contexts

The role of this compound is particularly well-documented in the context of certain protozoan parasites that cause significant human diseases.

Glycoconjugates in Leishmania Spp. and Trypanosoma Cruzi

In Leishmania species, this compound is a component of crucial surface molecules. It is found in the anchor of the virulence factor lipophosphoglycan (LPG) and in glycoinositolphospholipids (GIPLs). nih.govoup.com In Leishmania major, GIPL-1 contains a terminal this compound residue that is involved in the parasite's interaction with and invasion of macrophages. asm.orgnih.govnih.gov Studies have shown that preincubation of parasites with Fab fragments of an antibody that recognizes terminal galactofuranose residues significantly reduces macrophage infectivity. nih.govnih.gov

| Leishmania major Study Findings | |

| Molecule | Glycosylinositol phospholipid 1 (GIPL-1) |

| Location of beta-L-Galf | Terminal residue |

| Function | Mediates interaction with and invasion of macrophages |

| Experimental Evidence | Preincubation with anti-Galf Fab fragments reduced promastigote infectivity by ~80% and amastigote infectivity by ~30%. Preincubation of macrophages with p-nitrophenyl-beta-galactofuranoside inhibited promastigote infectivity by ~80%. |

| Reference | nih.govnih.gov |

In Trypanosoma cruzi, the causative agent of Chagas disease, this compound is present in the major surface glycoconjugates of the epimastigote stage, including lipopeptidophosphoglycan (LPPG) and mucins. nih.govresearchgate.netresearchgate.net The presence of this compound in the O-linked oligosaccharides of mucins is strain-dependent. oup.comnih.gov These galactofuranose-containing molecules are antigenic and can elicit a strong immune response in infected individuals. mdpi.com

| Trypanosoma cruzi Glycoconjugates Containing this compound | |

| Glycoconjugate | Lipopeptidophosphoglycan (LPPG) |

| Description | A major component of the epimastigote surface with a glyco-cophosphatidylinositol structure containing terminal galactofuranose. |

| Reference | researchgate.netresearchgate.net |

| Glycoconjugate | Mucins (Gp35/50 kDa) |

| Description | Surface glycoproteins on epimastigotes where the presence of this compound in O-glycans is strain-dependent and crucial for adhesion to the insect vector. |

| Reference | nih.govnih.gov |

The unique presence of this compound in these pathogens and its absence in their mammalian hosts make the biosynthetic pathways of this sugar an attractive target for the development of novel therapeutic agents. nih.govresearchgate.net

Fungal Cell Wall Components in Aspergillus Spp. and Other Fungi

This compound is a crucial component of the cell wall in many fungal species, particularly within the genus Aspergillus. It is a key constituent of galactomannan, a major polysaccharide that plays a significant role in the structural integrity of the cell wall and in the interaction of the fungus with its environment. oup.comnih.gov In the pathogenic fungus Aspergillus fumigatus, galactomannan is found on the surface layer of the cell wall and is involved in various biological processes. nih.gov This polysaccharide is composed of a D-mannose backbone with side chains containing D-galactofuranose residues. oup.com

A. fumigatus possesses two main types of galactomannan: fungal-type galactomannan (FTGM) and O-mannose-type galactomannan (OMGM). oup.com The galactofuranose in these structures is often found in β-(1→5)-linked chains. nih.gov The biosynthesis of these β-(1→5)-galactofuranosyl chains is a complex process involving specific glycosyltransferases. Research has identified enzymes such as GfsA, GfsB, and GfsC as β-galactofuranoside β-(1→5)-galactofuranosyltransferases responsible for the synthesis of these chains in A. fumigatus. nih.gov The absence of galactofuranose, due to the deletion of the UDP-galactopyranose mutase gene (glfA), results in a thinner cell wall and attenuated virulence, highlighting its importance in fungal physiology and pathogenesis. nih.gov

Beyond galactomannan, β-L-galactofuranose is also found in other glycoconjugates within Aspergillus spp. It has been identified as a terminal residue in both N-linked and O-linked glycans of some glycoproteins, as well as in glycosphingolipids. mdpi.comwikipedia.org For instance, O-linked oligosaccharides containing a β-Galf-(1→5)-β-Galf terminal group have been isolated from the peptidogalactomannan of A. fumigatus and are recognized as immunodominant epitopes. mdpi.com The presence of galactofuranose is not limited to Aspergillus; it has also been detected in the cell walls of other fungi, including Penicillium species. nih.gov

Table 1: Presence of this compound in Fungal Glycans

| Fungal Species | Glycan Structure | Linkage Type | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Galactomannan (FTGM & OMGM) | β-(1→5)-Galf chains | oup.comnih.gov |

| Aspergillus fumigatus | Peptidogalactomannan (O-linked oligosaccharides) | β-Galf-(1→5)-β-Galf | mdpi.com |

| Aspergillus fumigatus | N-glycans & O-glycans of glycoproteins | Terminal β-Galf | wikipedia.org |

| Aspergillus fumigatus | Glycosphingolipids | β1,2- and β1,6-linked Galf | wikipedia.org |

| Penicillium charlesii | Galactocarolose (extracellular polysaccharide) | β-D-galactofuranosides | nih.gov |

Mycobacterial Arabinogalactan and Related Polymeric Structures

In the realm of bacteria, this compound is a hallmark of the cell wall of Mycobacterium species, including the pathogen Mycobacterium tuberculosis. It is a fundamental component of arabinogalactan (AG), a highly branched polysaccharide that is covalently linked to peptidoglycan, forming the arabinogalactan-peptidoglycan complex. nih.govresearchgate.net This complex is central to the structural framework of the mycobacterial cell wall. researchgate.net

The arabinogalactan polymer consists of two distinct domains: a galactan domain and an arabinan (B1173331) domain. The galactan domain is a linear polysaccharide made up of approximately 30 alternating β-(1→5)- and β-(1→6)-linked D-galactofuranosyl (Galf) residues. nih.govnih.gov This galactan chain is attached to the peptidoglycan via a specific linker unit composed of rhamnose and N-acetylglucosamine. researchgate.net The arabinan chains are then attached to this galactan backbone. nih.gov

The biosynthesis of the galactan domain is a critical process for the viability of mycobacteria and involves specific galactofuranosyl transferases. researchgate.net Enzymes such as GlfT1 and GlfT2 are bifunctional, capable of catalyzing both the β-(1→4) and β-(1→5) linkages initially, and then the full polymerization into the alternating β-(1→5) and β-(1→6) structure. researchgate.net The unique presence of galactofuranose in the mycobacterial cell wall, and its absence in mammals, makes the enzymes involved in its synthesis attractive targets for the development of new anti-tuberculosis drugs. nih.gov Furthermore, mycobacteria possess endogenous enzymes, such as the galactofuranosidase GlfH1, which can hydrolyze the galactan chain, suggesting a mechanism for cell wall remodeling. mdpi.com

Table 2: this compound in Mycobacterial Arabinogalactan

| Component | Description | Key Linkages | Reference |

|---|---|---|---|

| Arabinogalactan (AG) | Major cell wall heteropolysaccharide in Mycobacterium. | Covalently linked to peptidoglycan. | nih.gov |

| Galactan Domain | Linear polymer within AG, composed of ~30 Galf residues. | Alternating β-(1→5)- and β-(1→6)-Galf. | nih.govnih.gov |

| Biosynthesis Enzymes | Galactofuranosyl transferases responsible for polymerization. | GlfT1 and GlfT2 catalyze β-(1→5) and β-(1→6) linkages. | researchgate.net |

| Remodeling Enzyme | Endogenous enzyme capable of hydrolyzing the galactan chain. | GlfH1 exhibits exo-β-D-galactofuranose hydrolase activity. | mdpi.com |

This compound in Other Bacterial Glycan Systems

While most prominent in mycobacteria, this compound is also present in the glycan systems of other bacteria, though its occurrence is less common. Its presence in these organisms, coupled with its absence in humans, makes it a significant distinguishing feature and a potential target for diagnostics and therapeutics. mdpi.comnih.gov

Research has identified galactofuranose in the lipopolysaccharide (LPS) O-antigen of certain Gram-negative bacteria. For example, the D-galactan I, an O-antigen from Klebsiella pneumoniae, is a polysaccharide with a disaccharide repeat unit structure of [→3)-β-D-Galf-(1→3)-α-D-Galp-(1→]. researchgate.net

In the phylum Actinomycetota, which includes Mycobacterium, other genera such as Nocardia also incorporate galactofuranose into their cell walls. The galactan segment of the arabinogalactan in Nocardia species is composed of linear 5-linked β-Galf units. nih.govnih.gov This differs from the alternating linkage pattern seen in Mycobacterium. The cell wall skeleton of Nocardia rubra, which contains arabinogalactan, has been noted for its immunomodulatory properties. mdpi.com

Furthermore, synthetic oligosaccharides mimicking the diheteroglycan of Enterococcus faecalis have been shown to contain β-D-galactofuranose, indicating its presence in the glycans of this Gram-positive bacterium. mdpi.com The bacterium Escherichia coli, while not typically known for having galactofuranose in its structural polysaccharides, possesses a specific ABC transporter system, encoded by the ytfQRTyjfF operon, that binds and transports galactofuranose, suggesting it has evolved mechanisms to utilize this form of galactose from its environment. nih.gov

Table 3: this compound in Various Bacterial Glycans

| Bacterial Species/Genus | Glycan System | Structural Feature | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | Lipopolysaccharide (LPS) O-Antigen (D-galactan I) | [→3)-β-D-Galf-(1→3)-α-D-Galp-(1→] repeat unit | researchgate.net |

| Nocardia spp. | Arabinogalactan | Linear 5-linked β-Galf units | nih.govnih.gov |

| Enterococcus faecalis | Diheteroglycan | Contains β-D-galactofuranose | mdpi.com |

| Escherichia coli | Metabolism/Transport | Specific ABC transporter for galactofuranose uptake | nih.gov |

Biosynthesis and Enzymatic Pathways of Beta L Galactofuranose Containing Glycans

Precursor Molecule Generation: UDP-Galactofuranose (UDP-Galf) Synthesis Pathways

The foundational step in the biosynthesis of galactofuranose-containing glycans is the synthesis of the sugar donor, Uridine (B1682114) Diphosphate-Galactofuranose (UDP-Galf). This molecule is the direct precursor for the incorporation of galactofuranose (Galf) into glycoconjugates. The primary pathway for UDP-Galf synthesis involves the conversion of UDP-galactopyranose (UDP-Galp). UDP-Galp itself is generated through two main routes: the epimerization of UDP-glucose by UDP-glucose-4-epimerase and the salvage pathway of galactose, commonly the Leloir pathway. In this salvage pathway, galactose is first phosphorylated to galactose-1-phosphate, which is then converted to UDP-Galp. rsc.org The biosynthesis of UDP-Galf is a cytosolic process. rsc.org Once synthesized, UDP-Galf must be transported into the Golgi apparatus for the subsequent steps of glycan elongation. rsc.org

UDP-Galactopyranose Mutase (UGM) Catalysis and Mechanistic Studies

The key enzyme responsible for the synthesis of UDP-Galf is UDP-galactopyranose mutase (UGM). nih.govnih.govacs.orgoup.comlibretexts.org This flavoenzyme catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a reaction that involves the contraction of the six-membered pyranose ring to a five-membered furanose ring. nih.govnih.gov This enzymatic conversion is the first committed step in the biosynthesis of galactofuranose. nih.gov Mechanistic studies have revealed that the reaction is redox neutral, which is an atypical role for a flavoenzyme. nih.govnih.gov The proposed mechanism involves the flavin cofactor acting as a nucleophile. nih.gov Specifically, the N5 of the reduced flavin attacks the anomeric carbon (C1) of the galactose residue, leading to the release of UDP and the formation of a flavin-sugar adduct. This is followed by the opening of the galactose ring and subsequent recyclization to form the furanose ring. The reaction equilibrium favors the pyranose form, UDP-Galp. nih.gov

Structural Biology of UGM Enzymes and Active Site Characterization

The three-dimensional structure of UDP-galactopyranose mutase reveals a novel protein fold that is conserved across different species. nih.govnih.gov The enzyme is typically composed of three domains. oup.com The FAD cofactor is located in a cleft at the interface of these domains. oup.comlibretexts.org This cleft, which is lined with conserved amino acid residues, constitutes the active site of the enzyme. oup.comlibretexts.org Site-directed mutagenesis studies have confirmed that this cleft is where the substrate, UDP-galactose, binds, with its sugar ring positioned adjacent to the isoalloxazine ring of the FAD cofactor. oup.comlibretexts.org The binding of the ligand induces conformational changes in the enzyme, leading to the closure of the active site. Key conserved residues, including tryptophan and arginine, play a crucial role in substrate binding and positioning within the active site.

Galactofuranosyltransferases (GalfTs) and Glycosidic Linkage Formation

Once UDP-Galf is synthesized, galactofuranosyltransferases (GalfTs) are responsible for transferring the galactofuranose moiety to an acceptor molecule, thereby forming a glycosidic linkage. nih.gov This process is a key step in the elongation of galactofuran-containing glycans. The reaction catalyzed by GalfTs involves a nucleophilic attack from the acceptor molecule on the anomeric carbon of UDP-Galf. nih.gov

Functional Classification and Substrate Specificity of GalfTs

Galactofuranosyltransferases can be functionally classified based on the type of glycosidic linkage they form. For instance, in Mycobacterium tuberculosis, the enzymes GlfT1 and GlfT2 are bifunctional, capable of forming both β-(1→5) and β-(1→6) linkages between galactofuranose units. In contrast, the GfsA enzyme from Aspergillus fumigatus is specific for the formation of β-(1→5) linkages. nih.gov The substrate specificity of these enzymes is a critical determinant of the final structure of the galactofuran-containing glycan. GalfTs exhibit specificity for both the donor substrate, UDP-Galf, and the acceptor molecule.

Stereochemical Aspects of Glycosyl Transfer Mechanisms

The glycosyl transfer reaction catalyzed by galactofuranosyltransferases generally proceeds through an inverting mechanism. nih.gov This means that the stereochemistry at the anomeric carbon of the galactofuranose residue is inverted during the transfer from the UDP-Galf donor to the acceptor molecule. Given that the donor substrate is UDP-α-D-galactofuranose, the resulting glycosidic linkage in the product is typically in the β-configuration. nih.gov This inversion of stereochemistry is characteristic of a direct displacement reaction where the acceptor molecule attacks the anomeric carbon in a manner that displaces the UDP leaving group from the opposite side.

Regulation of Glycan Polymer Length and Branching

There is no available research specifically detailing the regulation of glycan polymer length and branching for beta-L-galactofuranose-containing glycans. The regulatory mechanisms that govern the assembly of galactofuranose-containing glycans have been studied in the context of the D-isomer in various organisms, notably the fungus Aspergillus fumigatus.

In Aspergillus fumigatus, the length of the β-(1→5)-D-galactofuranosyl chains is regulated by the interplay of different galactofuranosyltransferases. nih.gov Studies have identified at least three such enzymes, GfsA, GfsB, and GfsC, which exhibit distinct functionalities in the elongation of these chains. nih.gov In vitro assays have demonstrated that these enzymes can synthesize β-(1→5)-galactofuranosyl oligomers of varying lengths. nih.gov For instance, GfsA has been shown to be a key enzyme in this process. nih.gov The specific roles and potential interplay between these different galactofuranosyltransferases are thought to be a key factor in determining the final length of the galactofuranosyl chains on the cell wall galactomannan (B225805). nih.gov

Information regarding the specific regulation of branching in beta-D-galactofuranose-containing glycans is less clear. The structure of galactomannan in Aspergillus species consists of a mannan (B1593421) backbone with side chains of galactofuranose. oup.com These side chains can themselves be branched. oup.com The enzymes responsible for introducing these branch points and the regulatory mechanisms that control the degree of branching are not as well characterized as those for linear chain elongation. It is hypothesized that specific galactofuranosyltransferases are responsible for creating these branches, but further research is needed to elucidate the precise mechanisms.

Accessory Enzymes and Pathway Intermediates in this compound Biosynthesis

Specific accessory enzymes and pathway intermediates involved in the biosynthesis of this compound have not been identified in the scientific literature. The biosynthetic pathway for galactofuranose has been extensively studied for the D-isomer, and it is from this pathway that we can infer the types of enzymes and intermediates that would be necessary for the synthesis of the L-enantiomer, should such a pathway exist.

The biosynthesis of beta-D-galactofuranose begins with the activated sugar nucleotide, uridine diphosphate (B83284) D-galactopyranose (UDP-Galp). oup.comnih.gov A key enzyme, UDP-galactopyranose mutase (UGM), catalyzes the conversion of UDP-Galp into UDP-D-galactofuranose (UDP-Galf). oup.comnih.gov This isomerization is a critical step, as UDP-Galf serves as the donor substrate for galactofuranosyltransferases to incorporate D-galactofuranose into growing glycan chains. oup.comnih.gov

The pathway leading to UDP-Galp involves several enzymes of central galactose metabolism. In many organisms, this occurs via the Leloir pathway, where galactose is first phosphorylated to galactose-1-phosphate by a galactokinase. oup.com Subsequently, galactose-1-phosphate uridylyltransferase catalyzes the formation of UDP-galactose from galactose-1-phosphate and UDP-glucose. cdnsciencepub.com An epimerase can also convert UDP-glucose to UDP-galactose. oup.com

For a hypothetical this compound biosynthesis pathway, one would expect to find analogous enzymes and intermediates. This would likely involve an L-galactose metabolism pathway leading to the formation of UDP-L-galactopyranose. A UDP-L-galactopyranose mutase would then be required to convert it to UDP-L-galactofuranose. However, there is currently no evidence in the literature for the existence of such a pathway or these specific enzymes. While L-galactose is known to exist in some natural products, its metabolic pathways are distinct and have not been shown to lead to the formation of UDP-L-galactofuranose for glycan synthesis. nih.gov

Below is a table summarizing the well-characterized enzymes and intermediates in the biosynthesis of beta-D-galactofuranose.

| Enzyme | Abbreviation | Function | Pathway Intermediate |

| Galactokinase | GALK | Phosphorylation of galactose | Galactose-1-phosphate |

| Galactose-1-phosphate uridylyltransferase | GALT | Formation of UDP-galactose | UDP-galactopyranose |

| UDP-glucose 4-epimerase | UGE | Interconversion of UDP-glucose and UDP-galactose | UDP-galactopyranose |

| UDP-galactopyranose mutase | UGM | Isomerization of UDP-Galp to UDP-Galf | UDP-galactofuranose |

| Galactofuranosyltransferase | Gfs | Transfer of Galf to acceptor glycans | Galactofuranose-containing glycan |

Enzymatic Hydrolysis and Processing of Beta L Galactofuranose

Beta-D-Galactofuranosidases (Galf-ases)

β-D-Galactofuranosidases (Galf-ases) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactofuranoside residues from polysaccharides and glycoconjugates. nih.govnih.govnih.govplos.org These enzymes play a significant role in the degradation of galactofuranose-containing structures. nih.gov

Classification and Discovery: Galf-ases are classified within several glycoside hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database, including GH2, GH5, GH43, GH117, GH159, and GH182. nih.govresearchgate.net The first specific extracellular exo-β-D-galactofuranosidase was isolated and partially purified in 1977 from the culture filtrates of Penicillium fellutanum. nih.gov This enzyme demonstrated the ability to hydrolyze only β-galactofuranosides and was unable to cleave the pentosyl homologs, α-L-arabinofuranosides. nih.gov In 2015, the first gene responsible for a Galf-specific Galf-ase, ORF1110 from Streptomyces sp. JHA19, was identified. plos.orgbiorxiv.org This enzyme, belonging to GH2, showed exclusive substrate specificity towards p-nitrophenyl (pNP)-β-D-Galf. biorxiv.org Subsequent research has led to the identification of both Galf-specific and bifunctional enzymes from Streptomyces and Aspergillus species. biorxiv.org

Mechanistic Elucidation: The catalytic mechanism of Galf-ases has been elucidated through structural studies. The crystal structure of ORF1110 from Streptomyces sp. JHA19 in complex with the mechanism-based inhibitor D-iminogalactitol revealed key insights. nih.govbiorxiv.org The architecture of the active site identifies two catalytic residues, E530 and E464, which are responsible for nucleophilic attack and proton donation, respectively. nih.gov An extensive hydrogen bond network involving the C5-C6 hydroxy groups of the substrate is crucial for substrate recognition and discrimination from α-L-arabinofuranose, which lacks the C6 hydroxymethyl group. nih.govbiorxiv.org

Substrate Specificity: Galf-ases exhibit a high degree of specificity for the glycon moiety, exclusively targeting β-D-galactofuranosides in both natural and artificial substrates. researchgate.net Some Galf-ases are bifunctional, also displaying α-L-arabinofuranosidase activity due to the structural similarity between β-D-galactofuranose and α-L-arabinofuranose. nih.govbiorxiv.org For instance, bifunctional α-L-arabinofuranosidases with Galf-ase activity have been found in Aspergillus niger. biorxiv.org However, truly specific Galf-ases, like ORF1110 from Streptomyces sp. JHA19, show no activity towards α-L-arabinofuranosides. biorxiv.org Studies on Galf-ases from Aspergillus nidulans (GfgA and GfgB) have shown they can hydrolyze both β-(1,5) and β-(1,6) linkages. researchgate.net The enzyme from Penicillium fellutanum is an exo-β-D-galactofuranosidase, meaning it cleaves terminal residues. researchgate.net

Inhibitor Research:

Several classes of compounds have been investigated as inhibitors of Galf-ases. D-galactono-1,4-lactone has been shown to be an efficient inhibitor of the exo-β-D-galactofuranosidase from P. fellutanum. researchgate.netresearchgate.net Thiodisaccharides with β-D-Galf or α-L-Araf units at the non-reducing end have also been synthesized and evaluated as inhibitors. researchgate.net Furthermore, heteroaryl 1-thio-β-D-galactofuranosides have been synthesized and tested, with 4-aminophenyl-1-thio-β-D-galactofuranoside being a particularly effective inhibitor. researchgate.netresearchgate.net A potent mechanism-based inhibitor is D-iminogalactitol, which has a Ki value of 65 μM for the ORF1110 Galf-ase. nih.govbiorxiv.org This inhibitor mimics the transition state of the substrate during hydrolysis. nih.gov

| Inhibitor | Enzyme Source | Type of Inhibition | Notes |

|---|---|---|---|

| D-galactono-1,4-lactone | Penicillium fellutanum | Competitive | Efficient inhibitor. researchgate.netresearchgate.net |

| D-iminogalactitol | Streptomyces sp. JHA19 (ORF1110) | Mechanism-based | Potent inhibitor with a Ki of 65 μM. nih.govbiorxiv.org |

| 4-aminophenyl-1-thio-β-D-galactofuranoside | Penicillium fellutanum | Competitive | Considered the best inhibitor among tested thioglycosides. researchgate.net |

| Thiodisaccharides | Penicillium fellutanum | Competitive | Evaluated for inhibitory activity. researchgate.net |

Microbial Metabolism: In microorganisms, Galf-ases are responsible for the degradation of D-Galf-containing glycoconjugates. nih.gov These enzymes are often extracellular and catalyze the release of galactofuranose units from complex carbohydrates, which can then be utilized as a carbon source. nih.govbiorxiv.org For example, in Penicillium and Aspergillus species, the natural substrate for β-D-Galf-ase is the extracellular glycopeptide, peptidophosphogalactomannan, which serves as a reserve of carbohydrates, phosphate, and choline. nih.gov The breakdown of galactomannan (B225805) and other Galf-containing structures may be a crucial survival mechanism, particularly during carbon limitation. biorxiv.org

Host Interaction: The presence of β-D-galactofuranose is a key feature of many pathogenic microorganisms, including bacteria, fungi, and protozoa, but it is absent in mammals. researchgate.netbiorxiv.orgresearchgate.net This makes the enzymes involved in its metabolism, including Galf-ases, attractive targets for the development of anti-pathogenic drugs. researchgate.netresearchgate.net Galf-containing glycoconjugates on the cell surface of pathogens like Mycobacterium tuberculosis and Aspergillus fumigatus are often essential for their viability and virulence and can be immunogenic in mammals. nih.govplos.org For instance, in the phytopathogenic fungus Helminthosporium sacchari, a β-galactofuranosidase detoxifies the host-specific toxin helminthosporoside. wikipedia.org By targeting Galf-ases, it may be possible to disrupt the metabolism and structural integrity of these pathogens, thereby mitigating their infectious capabilities. nih.gov

Other Glycoside Hydrolases Acting on Beta-L-Galactofuranose-Containing Structures

Besides dedicated Galf-ases, other glycoside hydrolases can also process β-L-galactofuranose-containing structures. Notably, some α-L-arabinofuranosidases (Araf-ases) exhibit bifunctional activity, capable of hydrolyzing both α-L-arabinofuranosides and β-D-galactofuranosides. nih.govbiorxiv.org This dual activity is attributed to the structural similarity between the two furanose sugars. biorxiv.org For example, bifunctional Araf-ases have been identified in Aspergillus niger belonging to GH families 51 and 54. biorxiv.org In Aspergillus fumigatus, the protein Afu2g14520 also demonstrates dual α-L-Araf-ase and β-D-Galf-ase activities. nih.gov This functional overlap suggests a broader role for these enzymes in the degradation of complex plant and fungal cell wall polysaccharides where both arabinose and galactofuranose may be present.

Immunological Research and Glycoantigenicity of Beta L Galactofuranose

Beta-L-Galactofuranose as an Immunodominant Epitope in Pathogens

This compound is a key component of surface glycoconjugates in numerous pathogens and functions as an immunodominant epitope, meaning it elicits a strong and prominent immune response. nih.govscispace.com In the opportunistic fungal pathogen Aspergillus fumigatus, O-linked oligosaccharides containing beta-galactofuranose are found in the cell wall peptidogalactomannan. nih.gov Research has shown that the terminal β-Galf-(1→5)-β-Galf group, present in tetra- and hexasaccharide chains of this molecule, represents the immunodominant epitope. nih.gov The removal of these O-linked chains from the peptidogalactomannan results in a significant (50%) decrease in its reactivity with sera from patients with aspergillosis, highlighting the epitope's importance in the antigenicity of the molecule. nih.govscispace.com

Similarly, in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, terminal nonreducing this compound residues are critical components of major cell surface molecules like glycoinositolphospholipids (GIPLs). mdpi.com These beta-Galf-containing glycans are highly immunogenic in infected individuals, eliciting a strong antibody response. mdpi.com Synthetic glycans mimicking these structures have confirmed their status as immunodominant, reacting specifically with sera from chronic Chagas disease patients. mdpi.com

The immunodominance of this compound across different pathogens is summarized below.

| Pathogen | Glycoconjugate Containing β-L-Galf | Specific Immunodominant Structure | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Peptidogalactomannan (O-linked glycans) | β-Galf-(1→5)-β-Galf terminal group | nih.gov |

| Trypanosoma cruzi | Glycoinositolphospholipids (GIPLs), GPI-anchored mucins | Galfβ1,3Manpα1,2-[Galfβ1,3]Manpα tetrasaccharide | mdpi.com |

| Leishmania major | Lipophosphoglycan, glycolipids, glycoproteins | Terminal β-Galf residues | scispace.com |

| Paracoccidioides brasiliensis | Glycolipid antigens | Terminal residue of β-galactofuranose | asm.org |

Host Immune Response Dynamics to this compound-Containing Glycans

The host immune system readily recognizes glycans containing this compound as foreign, non-self antigens. nih.gov This recognition triggers both innate and adaptive immune responses. frontiersin.org Pattern recognition receptors (PRRs) on innate immune cells can identify conserved microbial structures, including complex polysaccharides. frontiersin.orgnih.gov The subsequent adaptive immune response is characterized by the robust production of antibodies specifically targeting these glycan epitopes. mdpi.com Because this compound is absent in humans, the immune system does not develop tolerance to it, leading to a potent immune reaction upon infection with pathogens that express this sugar. mdpi.com

During an infection with pathogens expressing this compound, the host produces a significant humoral response, generating antibodies that specifically recognize these glycan structures. mdpi.com In patients with chronic Chagas disease, antibodies are elicited that react strongly with terminal beta-Galf residues found on the parasite's surface GIPLs. mdpi.com The specificity of these antibodies is high; they can distinguish these epitopes from other glycans. For instance, studies using synthetic neoglycoproteins have shown that patient sera react specifically with a tetrasaccharide containing two terminal beta-Galf residues (Galfβ1,3Manpα1,2-[Galfβ1,3]Manpα), confirming it as a highly specific, immunodominant glycotope. mdpi.com

Similarly, sera from patients with aspergillosis contain antibodies that recognize the beta-Galf-(1→5)-β-Galf terminal groups on the peptidogalactomannan of A. fumigatus. nih.gov The production of monoclonal antibodies (mAbs) with high specificity for galactofuranose epitopes, such as the EB-A2 and JF5 antibodies, has been instrumental in both research and diagnostics. nih.govoup.com The humanized JF5 (hJF5) antibody, for example, shows high specificity for Galf(1→3)-β-Galf epitopes present in a mannoprotein antigen released by Aspergillus. nih.gov

Pathogens have evolved numerous strategies to evade the host immune system. hilarispublisher.comnih.govresearchgate.net One common fungal strategy is the concealment of highly immunogenic molecules within the cell wall to avoid recognition by host PRRs. nih.gov The fungal cell wall is a layered structure, and molecules on the outer surface can shield or mask potent pathogen-associated molecular patterns (PAMPs), such as beta-1,3-glucans, located in inner layers. nih.gov

Glycoconjugate Antigens for Diagnostic Research

The unique presence of this compound in pathogens and its strong antigenicity make it an excellent biomarker for the diagnosis of infectious diseases. nih.gov Diagnostic assays often rely on the detection of shed pathogen antigens in patient body fluids like serum or bronchoalveolar lavage fluid. mdpi.com

For invasive aspergillosis, the detection of circulating galactomannan (B225805) is a cornerstone of diagnosis. mdpi.comnih.gov The Platelia™ Aspergillus EIA is a widely used commercial sandwich ELISA that employs the rat monoclonal antibody EB-A2, which specifically binds to the beta-(1→5)-linked galactofuranose side chains of the galactomannan molecule. nih.gov This assay allows for early and specific diagnosis of invasive aspergillosis, particularly in high-risk, immunocompromised patients. nih.govnih.gov

| Study | GM Assay Sensitivity | GM Assay Specificity | Reference |

|---|---|---|---|

| Study 1 | 45% | 93% | nih.gov |

| Study 2 | 80.67% | 86.44% | nih.gov |

In the field of Chagas disease diagnostics, research has focused on developing synthetic glycoconjugates (neoglycoproteins) that present specific this compound epitopes. mdpi.com A chemiluminescent-ELISA using the synthetic neoglycoprotein NGP32b, which presents the Galfβ1,3Manpα1,2-[Galfβ1,3]Manpα tetrasaccharide, demonstrated the ability to distinguish chronic Chagas disease patient sera from healthy controls with 85.3% sensitivity and 100% specificity. mdpi.com This approach avoids cross-reactivity issues seen with crude parasite extracts and offers a path toward more specific and reliable serological tests for Chagas disease. mdpi.comfrontiersin.org

Synthetic Methodologies for Beta L Galactofuranose and Its Analogues

Stereoselective Glycosylation Approaches

The construction of the glycosidic bond with precise control over its stereochemistry is a central challenge in carbohydrate synthesis. For β-L-galactofuranosides, this involves ensuring the formation of the 1,2-cis-glycosidic linkage, which is often more challenging than the corresponding 1,2-trans linkage.

Strategies for Furanose Ring Construction

The formation of the five-membered furanose ring of L-galactose is a prerequisite for the synthesis of β-L-galactofuranosides. Several strategies have been developed to favor the furanose form over the thermodynamically more stable pyranose ring. One common approach involves the use of protecting group strategies that kinetically favor the formation of the furanoside. For instance, the reaction of D-galactose under conditions that promote the formation of ketals can yield derivatives locked in the furanose conformation. researchgate.net

Another strategy involves the regioselective ring opening of a 1,4-anhydrogalactopyranose derivative, which can serve as a chemical model for certain enzymatic reactions and provide access to galactofuranosides. researchgate.net Furthermore, ring-closing metathesis has been employed in the synthesis of polyhydroxylated 2-aminocyclopentanecarboxylic acids derived from D-galactose, demonstrating a powerful tool for constructing five-membered rings from hexoses. chemrxiv.org The choice of solvent and reaction conditions also plays a crucial role in influencing the equilibrium between the pyranose and furanose forms.

Anomeric Control in Beta-L-Galactofuranoside Synthesis

Achieving high β-selectivity in the formation of the L-galactofuranoside bond is a significant synthetic hurdle. The outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. researchgate.net

Neighboring group participation by a C-2 acyl protecting group is a classical and effective strategy to ensure the formation of a 1,2-trans glycosidic linkage. However, for the synthesis of 1,2-cis linkages, such as in β-L-galactofuranosides, this approach is not applicable. Therefore, other strategies are employed. These include the use of non-participating protecting groups at the C-2 position and the careful selection of solvents and temperatures to influence the stereochemical outcome. researchgate.netuq.edu.au The "armed-disarmed" strategy, which relies on the differential reactivity of glycosyl donors, can also be utilized to control stereoselectivity in complex oligosaccharide synthesis. researchgate.net Furthermore, the intrinsic conformational preferences of the furanose ring can be exploited to favor the formation of the β-anomer.

Design and Synthesis of Glycosyl Donors and Acceptors for Complex Glycan Assembly

The efficient assembly of complex glycans containing β-L-galactofuranose hinges on the rational design and synthesis of suitable glycosyl donors and acceptors. nih.gov

Glycosyl Donors: A variety of glycosyl donors have been developed for galactofuranosylation, each with its own advantages in terms of reactivity and stereoselectivity. Common examples include thioglycosides, trichloroacetimidates, and glycosyl halides. The choice of the leaving group at the anomeric center and the protecting groups on the sugar ring significantly impacts the donor's reactivity. For instance, light-fluorous glycosyl donors have been developed to facilitate product purification through fluorous solid-phase extraction. nih.gov

Glycosyl Acceptors: The design of the glycosyl acceptor is equally critical. The availability and reactivity of the acceptor's hydroxyl group will determine the regioselectivity of the glycosylation reaction. The synthesis of partially protected galactofuranose derivatives to serve as acceptors is a key step in the construction of oligosaccharides with specific linkages, such as (1→2), (1→3), (1→5), and (1→6). nih.gov Automated glycan assembly has emerged as a powerful tool for the synthesis of long oligogalactofuranosides, relying on differentially protected thioglycoside building blocks. acs.org

Below is a table summarizing various glycosyl donors and acceptors used in the synthesis of β-L-galactofuranose-containing molecules.

| Compound Type | Example | Key Features | Application |

| Glycosyl Donor | Penta-O-benzoyl-α,β-D-galactofuranose | Versatile precursor for various glycosylations. | Synthesis of methyl β-D-galactofuranoside. nih.gov |

| Glycosyl Donor | Light-fluorous tagged trichloroacetimidate | Facilitates purification by fluorous solid-phase extraction. | Efficient synthesis of oligosaccharides and glycoconjugates. nih.gov |

| Glycosyl Acceptor | Partially protected galactofuranoside | Allows for regioselective glycosylation at specific positions. | Construction of defined oligosaccharide linkages. nih.gov |

| Glycosyl Acceptor | Benzyl β-D-galactofuranoside | A convenient intermediate with a stable anomeric protecting group. | Synthesis of various D-galactofuranose-containing molecules. nih.gov |

Chemoenzymatic Synthesis of Beta-L-Galactofuranose Precursors and Oligosaccharides

Chemoenzymatic approaches combine the efficiency and stereoselectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov This strategy has proven to be highly effective for the synthesis of β-L-galactofuranose-containing molecules. ljmu.ac.uk

Glycosidases and glycosyltransferases are the primary enzymatic tools used in this context. While glycosidases typically catalyze the hydrolysis of glycosidic bonds, their reverse activity can be harnessed for the synthesis of oligosaccharides. For example, β-galactosidases have been employed in the diastereoselective synthesis of (R)-(alkyl)-β-D-galactopyranosides in low-water media. nih.gov More specifically, an α-L-arabinofuranosidase has been successfully used for the synthesis of β-D-galactofuranosides, highlighting the potential of exploiting enzyme promiscuity. nih.gov

Glycosyltransferases, on the other hand, are highly specific enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor. The use of wild-type and mutant β-galactosidase enzymes from Bacillus circulans has enabled the synthesis of a variety of galacto-oligosaccharides derived from lactulose (B1674317). sigmaaldrich.com

The following table provides examples of enzymes used in the chemoenzymatic synthesis of galactofuranose-containing compounds.

| Enzyme | Source | Reaction Type | Product |

| α-L-Arabinofuranosidase | Bacillaceae | Transglycosylation | β-D-Galactofuranosides nih.gov |

| β-Galactosidase | Aspergillus oryzae | Transglycosylation | (R)-(alkyl)-β-D-galactopyranosides nih.gov |

| β-Galactosidase | Bacillus circulans ATCC 31382 | Transglycosylation | Galacto-oligosaccharides from lactulose sigmaaldrich.com |

Synthesis of Modified this compound Derivatives and Mimetics

To probe the biological functions of β-L-galactofuranose and to develop potential therapeutic agents, a variety of modified derivatives and mimetics have been synthesized. These modifications can enhance stability, alter biological activity, or serve as probes for enzymatic studies.

One important class of mimetics is the C-glycosides , where the anomeric oxygen is replaced by a methylene (B1212753) group. This modification confers resistance to enzymatic hydrolysis. The synthesis of C-vinyl β-D-galactopyranosides has been achieved through the reaction of a lithiated dithiinyl reagent with a perbenzylated D-glycono-δ-lactone, demonstrating a stereocontrolled approach to these stable analogues.

Thio-analogs , where the ring oxygen or the glycosidic oxygen is replaced by a sulfur atom, are another important class of derivatives. These compounds can act as inhibitors of glycosidases.

Nitrogen-containing derivatives , such as amino sugars and aza-sugars, are also of significant interest. The synthesis of β-D-galactofuranosyl nucleoside analogues has been reported, and these compounds have shown inhibitory activity against β-D-galactofuranosidase. The incorporation of nitrogen can mimic the transition state of enzymatic reactions or introduce new binding interactions.

The table below lists some examples of modified β-L-galactofuranose derivatives.

| Modification | Compound Type | Potential Application |

| Carbon-linked aglycone | C-vinyl galactosides | Enzyme inhibitors, stable glycomimetics |

| Sulfur in the ring | Thio-sugars | Glycosidase inhibitors |

| Nitrogen in the ring | Aza-sugars | Glycosidase inhibitors, therapeutic agents |

| Nitrogen-linked aglycone | Nucleoside analogues | Enzyme inhibitors |

Advanced Analytical and Structural Methodologies in Beta L Galactofuranose Research

Spectroscopic Techniques for Structural Elucidation of Beta-L-Galactofuranose-Containing Glycans

Spectroscopic methods are indispensable for providing detailed atomic-level information about the structure, conformation, and dynamics of β-L-galf-containing glycans.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. In the context of β-L-galf research, NMR is instrumental in defining the glycosidic linkages between sugar residues and understanding the conformational dynamics of the furanose ring. nd.eduresearchgate.net

Researchers utilize a variety of NMR experiments, including 1H-1H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, to assign proton and carbon signals and to establish through-bond and through-space connectivities. For instance, NOESY experiments provide information on the proximity of protons, which is crucial for determining the conformation around the glycosidic bond. researchgate.net

A combination of NMR spectroscopy and molecular modeling has been successfully used to define the stable conformers of oligosaccharides containing galactofuranose. researchgate.net Studies have also focused on developing Galf-specific Karplus-like equations, which relate vicinal proton-proton coupling constants to dihedral angles, to refine the conformational analysis of the flexible furanose ring. scholaris.canih.gov

Key NMR Parameters for β-L-galactofuranose Analysis

| NMR Parameter | Information Gained | Relevance to β-L-galactofuranose |

| Chemical Shifts (¹H, ¹³C) | Electronic environment of nuclei | Identification of anomeric configuration and ring atoms. |

| Scalar Coupling Constants (J-couplings) | Through-bond connectivity and dihedral angles | Determination of stereochemistry and ring conformation. |

| Nuclear Overhauser Effects (NOEs) | Through-space proximity of nuclei | Elucidation of glycosidic linkage conformation and 3D structure. |

| Trans-glycoside J-couplings | Conformational properties of glycosidic linkages | Provides detailed information on the preferred orientation between sugar units. nd.edu |

Mass spectrometry (MS) is a cornerstone technique in glycomics, offering high sensitivity for the analysis of complex glycan mixtures. nih.gov It is employed for glycan profiling, sequencing, and determining the branching patterns of oligosaccharides containing β-L-galactofuranose. The two most common ionization techniques used are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.gov

MALDI-TOF (Time-of-Flight) MS is widely used for rapid profiling of glycans, providing molecular weight information that can be used to deduce the monosaccharide composition. sigmaaldrich.com For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, precursor ions are selected and fragmented, and the resulting product ions provide information about the sequence and linkage of the monosaccharides. researchgate.netnih.gov

Challenges in the MS analysis of glycans include their inherent heterogeneity and the potential for fragmentation of the fragile glycan chains during ionization. nih.gov To overcome these challenges, derivatization techniques such as permethylation are often used to increase the stability and hydrophobicity of the glycans, facilitating their analysis by reversed-phase liquid chromatography coupled with MS. nih.gov

Common Fragmentation Patterns in Glycan MS/MS

| Fragment Ion Type | Description | Structural Information Obtained |

| B- and Y-ions | Cleavage of the glycosidic bond, with the charge retained on the non-reducing or reducing end, respectively. | Monosaccharide sequence. |

| C- and Z-ions | Similar to B- and Y-ions, but with an additional hydrogen transfer. | Monosaccharide sequence. |

| Cross-ring cleavages | Fragmentation of the monosaccharide ring itself. | Linkage position of substituents. |

Surface-Enhanced Raman Scattering (SERS) is an emerging vibrational spectroscopy technique that offers ultra-high sensitivity for the detection of analytes adsorbed on nanostructured metal surfaces. spectroscopyonline.com SERS has shown significant promise for the selective detection of glycans, including those containing galactofuranose. mdpi.com

The principle of SERS relies on the enhancement of the Raman signal of molecules in close proximity to plasmonic nanoparticles. researchgate.net This technique is particularly advantageous for biological samples as it is insensitive to water, a major component of biological matrices. spectroscopyonline.com

A recent study demonstrated the use of SERS in combination with machine learning to distinguish synthetic oligosaccharides mimicking bacterial and fungal glycans, some of which contained β-D-galactofuranose (Galf). mdpi.com The developed models were able to reliably identify the presence of Galf residues within the glycan structures, highlighting the potential of SERS as a basis for developing diagnostic tools for detecting biomarkers of fungal and bacterial infections. mdpi.com

Chromatographic Separations for this compound Metabolites and Derivatives

Chromatographic techniques are essential for the separation and purification of β-L-galf metabolites and derivatives from complex biological mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.net

Different HPLC modes can be employed depending on the properties of the analytes. For instance, porous graphitized carbon (PGC) chromatography is effective for separating glycan isomers. nih.gov Chiral HPLC methods have also been developed to separate enantiomers (D and L forms) and anomers (α and β forms) of monosaccharides in a single run. researchgate.net This is particularly relevant for distinguishing β-L-galf from its D-enantiomer and its α-anomer.

Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide both separation and structural characterization of glycans and their derivatives in a single powerful analytical platform. nih.gov

Atomic Force Microscopy (AFM) for Microbial Cell Wall Topography and Viscoelasticity

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of microbial cells at the nanometer scale under physiological conditions. nih.govmdpi.com This is particularly valuable for studying the organization and dynamics of the cell wall, where β-L-galf-containing glycans are often located.

Beyond imaging, AFM can also be used to probe the mechanical properties of the cell surface, such as its viscoelasticity. nih.govresearchgate.net In this application, the AFM tip is used to indent the cell surface, and the resulting force-distance curves provide information about the stiffness and elasticity of the cell wall. nih.gov These nanomechanical properties are crucial for understanding how microbial cells withstand environmental stresses and interact with their surroundings. Changes in the composition of the cell wall, such as the presence or absence of β-L-galf-containing polysaccharides, can be expected to alter its viscoelastic properties.

Computational and Machine Learning Approaches in Glycan Analysis and Prediction

Computational and machine learning approaches are becoming increasingly important in glycan research, providing powerful tools for analyzing complex datasets and predicting glycan structure and function. nih.govresearchgate.net

In conjunction with NMR data, computational modeling, such as Density Functional Theory (DFT), is used to study the conformational behavior of the galactofuranoside ring and to predict low-energy conformations. nih.govfrontiersin.org These computational studies provide insights into the flexibility of the furanose ring and how it might be recognized by enzymes and other proteins.

Machine learning algorithms are being applied to a wide range of glycan analysis tasks. nih.gov For example, machine learning models can be trained to:

Predict protein-glycan interaction interfaces. researchgate.net

Identify diagnostic fragment ions in mass spectra to distinguish between glycan isomers. biorxiv.org

Classify enzymes, such as β-glucosidases, based on their structural features. mdpi.com

Analyze SERS spectra to identify specific glycan residues, like galactofuranose. mdpi.com

These computational and machine learning tools are accelerating the pace of discovery in glycobiology by enabling more efficient and accurate analysis of the large and complex datasets generated by modern analytical techniques. plos.org

Research on Beta L Galactofuranose in Metabolic Engineering and Biotechnology

Engineering Microbial Biosynthetic Pathways for Enhanced Galactofuranose Production

Metabolic engineering offers the potential to modify or extend the natural biosynthetic pathways in microbes to increase the production of valuable biomolecules. semanticscholar.orgresearchgate.net While large-scale production of pure beta-L-galactofuranose is not a primary focus, enhancing the synthesis of Galf-containing glycoconjugates in microbial systems is an active area of research. The core strategy revolves around optimizing the expression of key enzymes in the biosynthetic pathway.

The biosynthesis of Galf-containing molecules begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a reaction catalyzed by the enzyme UDP-galactopyranose mutase (UGM). oup.com This activated sugar donor, UDP-Galf, is then transported into the Golgi apparatus by a specific UDP-Galf transporter. oup.com Finally, galactofuranosyltransferases (GalfTs) attach the Galf residues to acceptor molecules. researchgate.net

Engineering efforts to enhance the production of galactofuranose-containing structures would logically target these key steps:

Overexpression of UDP-galactopyranose mutase (UGM): Increasing the cellular concentration of UGM could drive the equilibrium towards the formation of UDP-Galf, thereby increasing the precursor supply for galactofuranosylation.

Enhancing UDP-Galf Transport: Overexpressing the specific UDP-Galf transporter could ensure efficient translocation of the sugar donor into the cellular compartment where glycan synthesis occurs, preventing it from becoming a rate-limiting step. oup.com

Co-expression of Galactofuranosyltransferases: To direct the increased UDP-Galf pool towards the synthesis of a specific product, the relevant GalfT responsible for creating the desired glycosidic linkage would also need to be overexpressed.

Biocatalytic Applications of Galactofuranose-Related Enzymes

The enzymes involved in the metabolism of galactofuranose are valuable tools for biocatalysis, offering alternatives to complex chemical synthesis for creating specific glycosidic bonds. nih.gov Their high specificity and ability to function under mild reaction conditions make them attractive for applications in diagnostics, therapeutics, and materials science. nih.govglycodiag.com

Key enzymes and their applications include:

UDP-galactopyranose mutase (UGM): As the central enzyme for producing the UDP-Galf donor, UGM is critical for any in vitro or whole-cell biocatalytic system designed to produce Galf-containing compounds.

Galactofuranosyltransferases (GalfTs): These enzymes are used to synthesize specific Galf-containing oligosaccharides or to modify other molecules with galactofuranose. By selecting a GalfT with a known acceptor specificity, specific glycoconjugates can be produced.

Galactofuranosidases (Galf-ases): These glycoside hydrolases cleave galactofuranosidic linkages. nih.govoup.com Beyond their natural catabolic role, they can be used in chemoenzymatic synthesis. In a process called transglycosylation, these enzymes can be used to form new glycosidic bonds, sometimes with high regioselectivity. For instance, an α-L-arabinofuranosidase from a Bacillus species was successfully used for the synthesis of β-D-galactofuranosides, demonstrating the potential of using related enzymes for creating novel Galf linkages. nih.gov This reaction achieved a high yield of 74.8% for one of the products. nih.gov

The table below summarizes some of the key enzymes and their potential biocatalytic roles.

| Enzyme | Function | Potential Biocatalytic Application |

| UDP-galactopyranose mutase (UGM) | Converts UDP-Galp to UDP-Galf | In vitro or whole-cell synthesis of the activated sugar donor UDP-Galf. researchgate.netoup.com |

| Galactofuranosyltransferases (GalfTs) | Transfer Galf from UDP-Galf to an acceptor | Synthesis of specific Galf-containing oligosaccharides, glycoproteins, and glycolipids. researchgate.net |

| Galactofuranosidases (Galf-ases) | Hydrolyze galactofuranosidic bonds | Chemoenzymatic synthesis of novel galactofuranosides via transglycosylation. nih.govnih.gov |

| Galactose Oxidase (GOase) | Oxidizes galactose | While not specific to the furanose form, it is used in biocatalytic oxidation reactions of related sugars and derivatives. chemrxiv.org |

Genetic Manipulation and Functional Studies of this compound Biosynthetic Genes

Genetic manipulation of the genes responsible for this compound biosynthesis has been instrumental in understanding the function of this sugar in various organisms. Since Galf is absent in mammals, the biosynthetic pathway is a prime target for developing antimicrobial drugs. oup.com

Functional studies typically involve the creation of knockout mutants by deleting key genes in the pathway and then observing the resulting phenotype. The most commonly targeted genes are those encoding the UDP-galactopyranose mutase (UGM) and the UDP-Galf transporter. oup.com

Key findings from genetic manipulation studies include:

Essentiality of the Pathway: Deletion of the UGM gene (ugmA) or the UDP-Galf transporter gene (glfB or ugtA) in organisms like the fungus Aspergillus fumigatus results in a complete loss of galactofuranose from the cell wall. oup.com This confirms that this pathway is the sole route for Galf biosynthesis and transport. oup.com

Impact on Cell Wall Integrity: Galf-deficient mutants in fungi and protozoa exhibit profound changes in their cell wall or glycocalyx. oup.com These mutants often show morphological abnormalities, such as altered hyphal growth in A. fumigatus, and are hypersensitive to various cell wall-disrupting agents and osmotic stress. oup.comnih.gov

Role in Virulence: The absence of Galf-containing structures on the cell surface often leads to attenuated virulence. oup.com This highlights the importance of these glycoconjugates in the interaction between the pathogen and its host.

Elucidation of Transferase Function: In A. fumigatus, the disruption of multiple genes encoding β-galactofuranosyltransferases (gfsA, gfsB, gfsC) was necessary to clarify their specific roles in the biosynthesis of β-(1→5)-galactofuranosyl chains in galactomannans. nih.govsojo-u.ac.jp Analysis of single, double, and triple gene disruptants revealed that GfsA and GfsC are responsible for the biosynthesis of all β-(1→5)-galactofuranosyl residues. sojo-u.ac.jp The loss of these residues was linked to decreased hyphal growth rates and altered cell surface properties. sojo-u.ac.jp

The table below provides a summary of key genes manipulated in functional studies.

| Gene | Encoded Protein | Organism(s) Studied | Phenotype of Knockout/Deletion Mutant |

| ugmA / glfA | UDP-galactopyranose mutase | Aspergillus fumigatus, Leishmania major | Complete absence of Galf; altered cell wall; reduced virulence; hypersensitivity to drugs. oup.com |

| glfB / ugtA | UDP-Galf transporter | Aspergillus fumigatus, Aspergillus nidulans | Complete absence of Galf, confirming its essential role in galactofuranosylation. oup.com |

| gfsA, gfsC | β-(1→5)-galactofuranosyltransferases | Aspergillus fumigatus | Loss of β-(1→5)-galactofuranosyl chains; decreased hyphal growth; abnormal branching; increased cell surface hydrophobicity. nih.govsojo-u.ac.jp |

These genetic studies not only illuminate the biological significance of this compound but also validate the enzymes in its biosynthetic pathway as promising targets for the development of new antimicrobial agents. oup.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.